2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a chemical compound with the empirical formula C8H9NO5S2 and a molecular weight of 263.29 g/mol It is a member of the thiazolidine family, characterized by a thiazolidine ring fused with a thioxo group and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves the condensation of appropriate thiazolidine derivatives with pentanedioic acid or its derivatives. One common method includes the reaction of thiazolidine-2-thione with glutaric anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Thioether derivatives.
Scientific Research Applications
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- 2-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
Comparison: Compared to its analogs, 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid exhibits unique properties due to the presence of the pentanedioic acid moiety, which enhances its solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
16942-88-4 |
---|---|
Molecular Formula |
C8H9NO5S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanedioic acid |
InChI |
InChI=1S/C8H9NO5S2/c10-5-3-16-8(15)9(5)4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,11,12)(H,13,14) |
InChI Key |
ONCPOKGRSJBOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.